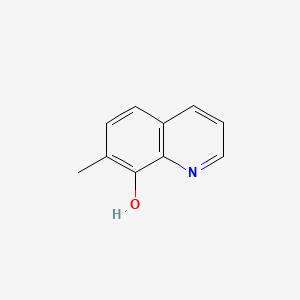

7-Methylquinolin-8-ol

Vue d'ensemble

Description

7-Methylquinolin-8-ol is a heterocyclic compound with the molecular formula C10H9NO . It has a molecular weight of 159.19 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 7-Methylquinolin-8-ol, has been a subject of numerous studies. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The InChI code for 7-Methylquinolin-8-ol is 1S/C10H9NO/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3 . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Physical And Chemical Properties Analysis

7-Methylquinolin-8-ol is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 318.5±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 146.4±22.3 °C .

Applications De Recherche Scientifique

-

Pharmaceutics and Materials Science

- Quinoline and its derivatives play a significant role in pharmaceutics and modern multi-purpose materials science .

- They are important in the synthesis of natural products and drug design .

- These compounds show pharmacological activity, particularly anti-microbial, anti-inflammatory, anti-cancer, and anticonvulsant properties .

-

Fluorescence Probes and Sensors

- Quinoline derivatives are also well-established in their application as fluorescence probes and sensors .

- The photophysical properties of novel quinoline derivatives are studied by UV-Vis and steady-state fluorescence spectroscopies .

- The measurement of quantum yield may provide valuable information concerning potential application of these compounds as fluorescence probes .

-

Antioxidant Activity

- Certain derivatives of quinoline can act as scavengers of free radicals .

- In the human organism, oxidative damage plays an important role in the initiation and progression of various diseases .

- Various conditions such as UV irradiation and environmental pollution increase the concentration of reactive radical species .

- To regain stability, these particles undergo reduction, thus causing oxidative damage to biomolecules .

-

Industrial and Synthetic Organic Chemistry

- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

-

Antimicrobial Activity

- Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

-

Antimalarial Activity

-

Antidepressant and Anticonvulsant Activity

-

Antiviral Activity

-

Anti-Human Immunodeficiency Virus (HIV) Agents

-

Antihypertensive Effects

-

Anti-Inflammatory Effects

-

Treatment of Various Infections

Orientations Futures

Quinoline and its derivatives, including 7-Methylquinolin-8-ol, have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on developing greener and more efficient synthesis protocols, exploring new reactions, and investigating potential biological and pharmaceutical activities .

Propriétés

IUPAC Name |

7-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOZEWPJSYBORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344104 | |

| Record name | 7-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylquinolin-8-ol | |

CAS RN |

5541-68-4 | |

| Record name | 7-Methyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5541-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)

![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)

![2-[4-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B1297019.png)

![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)

![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)